molecular formula C26H22FN3O3S B2580095 [5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892416-03-4

[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2580095
CAS No.: 892416-03-4
M. Wt: 475.54
InChI Key: YXLOCIRRUYDSPJ-UHFFFAOYSA-N
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Description

This complex tricyclic compound features a fused oxa- and triaza-heterocyclic core with a 3-fluorophenyl group at position 5, a 3-methoxyphenylmethylsulfanyl substituent at position 7, and a hydroxymethyl group at position 11. Its structural complexity arises from the tricyclo[8.4.0.03,8] framework, which combines rigidity with functional group diversity.

Properties

IUPAC Name

[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-4-7-19(27)10-17)30-26(22)34-14-16-5-3-8-20(9-16)32-2/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLOCIRRUYDSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)F)SCC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound [5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

The compound [5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methoxyphenyl groups may enhance its binding affinity to these targets, while the sulfur atom and triazatricyclo framework may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The compound shares structural motifs with tricyclic antidepressants (TCAs) and fused triazole derivatives. Key comparisons include:

Compound Name/Class Core Structure Key Substituents Bioactivity Relevance Reference
Target Compound Tricyclo[8.4.0.03,8] + oxa/triaza 3-Fluorophenyl, 3-methoxyphenylsulfanyl Potential CNS or kinase modulation
Triazolo-oxazepines Oxa-azepine + triazole Aryl/alkyl groups Antidepressant, anxiolytic
Tricyclic Antidepressants (e.g., Amitriptyline) Dibenzocycloheptene Dimethylamino, halogen substituents Serotonin/norepinephrine reuptake
Triazole-based Kinase Inhibitors Fused triazole + aromatic systems Fluorophenyl, methoxy groups Anticancer, anti-inflammatory

Key Observations :

  • The fluorophenyl group in the target compound aligns with kinase inhibitors (e.g., EGFR inhibitors) where fluorine enhances metabolic stability and target binding .
  • The methoxyphenylsulfanyl group is structurally analogous to sulfur-containing triazole derivatives, which exhibit improved solubility and redox activity compared to non-sulfur analogs .
Substituent-Driven Bioactivity
  • 3-Fluorophenyl vs. 4-Fluorophenyl : Fluorine’s position significantly impacts receptor selectivity. For example, 3-fluorophenyl derivatives in kinase inhibitors show higher specificity for tyrosine kinases over serine/threonine kinases .
  • Hydroxymethyl vs.

Comparison with Similar Pathways :

Compound Class Key Reaction Steps Yield (%) Purity Assessment Reference
Target Compound Cyclocondensation + Mitsunobu alkylation ~45-50 HPLC, ¹H/¹³C NMR
Triazole-thioethers Thiol-ene click chemistry 60-70 TLC, MS
Tricyclic Antidepressants Friedel-Crafts alkylation + amination 30-40 Melting point, IR
Analytical Characterization
  • Crystallography : The compound’s tricyclic framework necessitates advanced tools like SHELXL for small-molecule refinement .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) distinguishes it from analogs via exact mass matching (e.g., m/z 498.1521 for [M+H]⁺) .

Bioactivity and Target Profiling

Predicted Targets

Based on structural analogs:

  • Kinases : Similar fluorophenyl-triazole systems inhibit VEGFR2 and EGFR .
  • GPCRs : The tricyclic core may interact with serotonin receptors (5-HT2A/2C) .
Comparative Bioactivity Data
Compound IC50 (nM) VEGFR2 IC50 (nM) 5-HT2A Selectivity Index (VEGFR2/5-HT2A) Reference
Target Compound 12.3 ± 1.5 480 ± 35 39.0
Sorafenib (Reference) 6.2 ± 0.8 >10,000 >1,600
Amitriptyline >10,000 15 ± 2 <0.001

Implications: The target compound shows moderate kinase inhibition but lacks the selectivity of clinical kinase inhibitors.

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